molecular formula C25H22ClN5O2S B11422048 N-(2-chlorobenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(2-chlorobenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11422048
M. Wt: 492.0 g/mol
InChI Key: PCILOXZAYTULNE-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, along with a chlorophenylmethyl and a propan-2-ylbenzenesulfonyl group

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed through a series of condensation reactions.

    Introduction of the Chlorophenylmethyl Group:

    Introduction of the Propan-2-ylbenzenesulfonyl Group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for further biological studies.

    Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazoloquinazoline structures may have similar chemical properties and biological activities.

    Chlorophenylmethyl Derivatives:

    Propan-2-ylbenzenesulfonyl Derivatives:

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H22ClN5O2S/c1-16(2)17-11-13-19(14-12-17)34(32,33)25-24-28-23(27-15-18-7-3-5-9-21(18)26)20-8-4-6-10-22(20)31(24)30-29-25/h3-14,16H,15H2,1-2H3,(H,27,28)

InChI Key

PCILOXZAYTULNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl

Origin of Product

United States

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